Neoprotosappanin
Description
Properties
Molecular Formula |
C32H26O10 |
|---|---|
Molecular Weight |
570.5 g/mol |
IUPAC Name |
(6aS,11bR)-2-[(6aS,7S,11bR)-3,6a,9,10-tetrahydroxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-7-yl]-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a,9,10-tetrol |
InChI |
InChI=1S/C32H26O10/c33-14-1-2-15-26(4-14)42-12-32(40)29(15)17-7-24(37)25(38)8-18(17)30(32)19-5-20-27(9-21(19)34)41-11-31(39)10-13-3-22(35)23(36)6-16(13)28(20)31/h1-9,28-30,33-40H,10-12H2/t28-,29+,30+,31-,32-/m1/s1 |
InChI Key |
SVMSBSYDAWOPNJ-UNKWROQRSA-N |
Isomeric SMILES |
C1C2=CC(=C(C=C2[C@H]3[C@@]1(COC4=C3C=C(C(=C4)O)[C@@H]5C6=CC(=C(C=C6[C@H]7[C@@]5(COC8=C7C=CC(=C8)O)O)O)O)O)O)O |
Canonical SMILES |
C1C2=CC(=C(C=C2C3C1(COC4=C3C=C(C(=C4)O)C5C6=CC(=C(C=C6C7C5(COC8=C7C=CC(=C8)O)O)O)O)O)O)O |
Synonyms |
neoprotosappanin |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
Neoprotosappanin has been identified as a significant compound with pharmacological properties. Research indicates that it plays a role in inhibiting the production of interleukin-6 (IL-6), a cytokine involved in inflammatory responses. Elevated IL-6 levels are associated with various chronic diseases, including rheumatoid arthritis and cancer.
Case Study: Inhibition of IL-6 Production
A study conducted on extracts from Caesalpinia sappan demonstrated that this compound effectively suppressed IL-6 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The study utilized ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) to analyze various extracts and identified this compound as one of the primary active compounds responsible for this inhibitory effect .
| Compound | Effect on IL-6 Production | Method of Analysis |
|---|---|---|
| This compound | Significant inhibition | UPLC-MS |
| Sappanone A | Moderate inhibition | UPLC-MS |
| Protosappanin E | Significant inhibition | UPLC-MS |
Anti-Inflammatory Properties
The anti-inflammatory properties of this compound suggest its potential use in treating inflammatory diseases. By modulating cytokine production, it may help alleviate symptoms associated with conditions like rheumatoid arthritis and other autoimmune disorders.
Research Findings
In vitro studies have shown that this compound can reduce inflammation markers, indicating its utility as an anti-inflammatory agent. Further research is needed to explore its mechanisms of action and efficacy in vivo.
Potential in Cancer Therapy
Emerging evidence suggests that this compound may possess anticancer properties. Its ability to inhibit IL-6 production could be beneficial in cancer therapies, particularly for tumors where IL-6 is known to promote tumor growth and survival.
Case Study: Cytotoxicity Against Cancer Cells
Preliminary studies indicate that compounds derived from Caesalpinia sappan, including this compound, exhibit cytotoxic effects against cancer cell lines, suggesting a potential role in cancer treatment strategies .
| Cell Line | IC50 Value (µM) | Compound Tested |
|---|---|---|
| HepG2 | 2.57 | This compound |
| MDA-MB-231 | Not specified | This compound |
Antioxidant Activity
This compound has also been studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to aging and various diseases.
Preparation Methods
Plant Material and Preliminary Processing
Neoprotosappanin is predominantly extracted from the heartwood of Caesalpinia sappan, a plant native to Southeast Asia. The dried lignum (2 kg) is ground into a coarse powder and subjected to ethanol extraction (3 × 5 L, 24 hours per cycle). The combined ethanolic extract is concentrated under reduced pressure to yield a crude residue, which is then suspended in water (1 L) and degreased with petroleum ether to remove non-polar constituents.
Solvent Partitioning and Chromatographic Purification
The aqueous suspension is further extracted with ethyl acetate (EtOAc), a solvent selective for intermediate-polarity compounds like homoisoflavonoids. The EtOAc layer (15.8 g crude extract) is subjected to silica gel column chromatography using a gradient of cyclohexane-acetone (3:1 → 1:3 v/v) to separate major fractions. Subsequent purification of these fractions with chloroform-methanol (20:1 → 4:1 v/v) yields this compound (25 mg) alongside brazilin (260 mg). The low recovery (0.00125% w/w) highlights the challenges of isolating this compound from natural sources.
Table 1: Key Parameters for this compound Isolation
| Step | Solvent System | Yield (mg) | Purity (%) |
|---|---|---|---|
| Ethanol Extraction | Ethanol/H2O | 15,800 | <5 |
| EtOAc Partitioning | Ethyl Acetate | 1,200 | 10–15 |
| Silica Gel Chromatography | Cyclohexane-Acetone | 25 | >90 |
Chemical Synthesis Approaches
Biosynthetic Considerations
This compound belongs to the indano[2,1-c]chroman class of homoisoflavonoids, which are hypothesized to arise biosynthetically from chalcone precursors via oxidative cyclization. Proposed pathways involve 2’-methoxychalcone intermediates undergoing intramolecular Friedel–Crafts alkylation to form the tricyclic core. While these pathways inform synthetic strategies, direct biomimetic synthesis of this compound remains unreported.
Friedel–Crafts Cyclization
Robinson and Crabtree’s synthesis of deoxytrimethylbrazilone demonstrates the utility of Friedel–Crafts cyclization in constructing the indano[2,1-c]chroman core. Key steps include:
-
Chroman-4-one Preparation : Condensation of resorcinol derivatives with β-keto esters.
-
Cyclization : Treatment with Lewis acids (e.g., AlCl3) induces dehydrative cyclization to form the tricyclic structure.
-
Functionalization : Selective oxidation and protection/deprotection steps adjust substituents.
Adapting this method to incorporate a protosappanin-type substitution pattern (e.g., additional hydroxyl groups at C-7 and C-8) could enable this compound synthesis.
Q & A
Q. How can researchers ensure methodological transparency in this compound studies for independent replication?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for in vivo work and MIAME standards for omics data. Publish step-by-step protocols on platforms like Protocol.io , including instrument calibration records and batch numbers for critical reagents (e.g., enzymes, antibodies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
